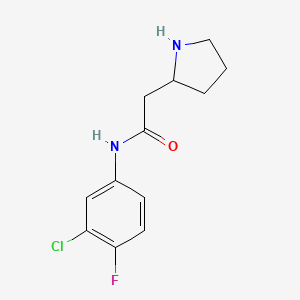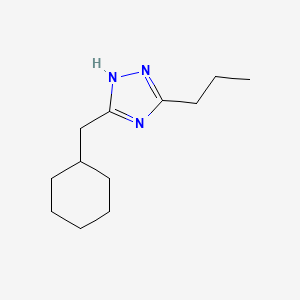
N-(1-pyridin-4-ylethyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-4-ylethyl)quinolin-4-amine, also known as PEAQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEAQ belongs to the class of quinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine is not yet fully understood. However, it has been suggested that N-(1-pyridin-4-ylethyl)quinolin-4-amine exerts its anti-cancer activity by inducing apoptosis in cancer cells. N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to activate the caspase-dependent pathway, which leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and cancer development. Furthermore, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-pyridin-4-ylethyl)quinolin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for various scientific research studies. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit promising results in various in vitro and in vivo studies. However, there are also some limitations to using N-(1-pyridin-4-ylethyl)quinolin-4-amine in lab experiments. For instance, the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine is not yet fully understood, and further research is required to elucidate its mode of action. Additionally, the toxicity and safety profile of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be investigated further before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research of N-(1-pyridin-4-ylethyl)quinolin-4-amine. Firstly, further studies are required to elucidate the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine. Secondly, the safety and toxicity profile of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be investigated further to determine its potential for clinical applications. Additionally, the anti-cancer and anti-inflammatory properties of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be further investigated in in vivo models. Furthermore, the potential of N-(1-pyridin-4-ylethyl)quinolin-4-amine as a novel anti-microbial agent needs to be explored further. Lastly, the development of N-(1-pyridin-4-ylethyl)quinolin-4-amine derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, N-(1-pyridin-4-ylethyl)quinolin-4-amine is a novel compound that exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties. The synthesis of N-(1-pyridin-4-ylethyl)quinolin-4-amine is simple and efficient, making it suitable for various scientific research studies. However, further research is required to elucidate the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine and to investigate its safety and toxicity profile. The potential of N-(1-pyridin-4-ylethyl)quinolin-4-amine as a novel therapeutic agent needs to be explored further, and the development of N-(1-pyridin-4-ylethyl)quinolin-4-amine derivatives could lead to the discovery of new therapeutic agents.
Synthesemethoden
N-(1-pyridin-4-ylethyl)quinolin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroquinoline with 4-pyridylacetonitrile in the presence of sodium hydride and dimethylformamide. The reaction yields N-(1-pyridin-4-ylethyl)quinolin-4-amine as a white solid in high yield with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-4-ylethyl)quinolin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-6-9-17-10-7-13)19-16-8-11-18-15-5-3-2-4-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKXLSQKNHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)




![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)